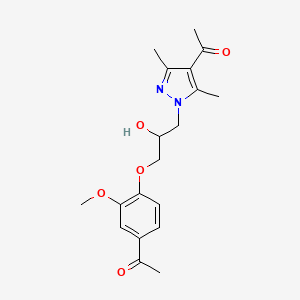
N-(1-morpholin-4-yl-1-oxopropan-2-yl)adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-morpholin-4-yl-1-oxopropan-2-yl)adamantane-1-carboxamide, commonly known as Memantine, is a low to moderate affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a synthetic derivative of amantadine and is used in the treatment of Alzheimer's disease and other neurodegenerative disorders. Memantine has been approved by the US Food and Drug Administration (FDA) for the treatment of moderate to severe Alzheimer's disease.
Applications De Recherche Scientifique
Neurodegenerative Disease Treatment
The pharmacological potential of adamantane-based scaffolds, including compounds similar to N-(1-morpholin-4-yl-1-oxopropan-2-yl)adamantane-1-carboxamide, has been explored for the treatment of neurodegenerative diseases such as dementia, Alzheimer's, and Parkinson's. These studies highlight the structure-activity relationships of adamantane derivatives, with some showing promising pharmacological profiles exceeding those of well-known treatments like amantadine and memantine. This research opens new avenues for developing treatments for these challenging conditions (Dembitsky, Gloriozova, & Poroikov, 2020).
Prophylactic Efficacy Against Organophosphates
Investigations into reversible cholinesterase inhibitors, including adamantane derivatives, have demonstrated their utility as pretreatment agents to mitigate the toxic effects of exposure to organophosphates, which are widely used in pesticides and pose significant health risks. These studies suggest the potential of such compounds in enhancing therapeutic outcomes and providing broad-spectrum prophylactic capabilities against diverse chemical threats (Lorke & Petroianu, 2018).
Molecular Biology Applications
Morpholine derivatives, including those akin to N-(1-morpholin-4-yl-1-oxopropan-2-yl)adamantane-1-carboxamide, have been explored for their biological relevance, particularly in gene function inhibition studies. Morpholino oligos, for instance, have been employed across various model organisms to study gene function, offering a simple and rapid method to probe into the genetic underpinnings of developmental processes and diseases (Heasman, 2002).
Synthetic and Medicinal Chemistry
Compounds containing morpholine rings, such as N-(1-morpholin-4-yl-1-oxopropan-2-yl)adamantane-1-carboxamide, play a significant role in synthetic and medicinal chemistry due to their broad spectrum of pharmacological activities. Recent advances have been made in the development and synthesis of novel morpholine derivatives, showcasing the versatility and potential of these compounds in drug discovery and development (Asif & Imran, 2019).
Propriétés
IUPAC Name |
N-(1-morpholin-4-yl-1-oxopropan-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-12(16(21)20-2-4-23-5-3-20)19-17(22)18-9-13-6-14(10-18)8-15(7-13)11-18/h12-15H,2-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJWMVPVBFBVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]adamantane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

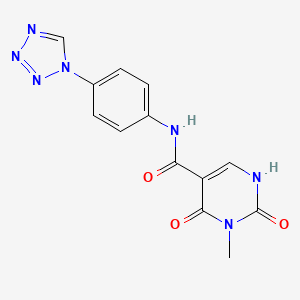
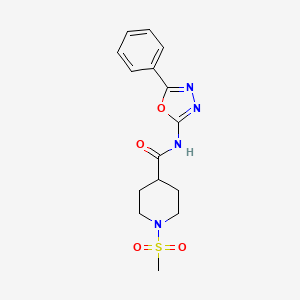
![N-[1-(2-Bicyclo[2.2.2]octanyl)ethyl]prop-2-enamide](/img/structure/B2922525.png)
![2-(2-(2,4-Dimethylphenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2922526.png)
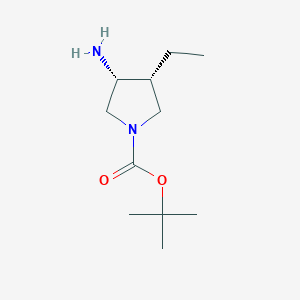

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride](/img/structure/B2922533.png)

![1-(3,4-Dimethoxyphenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2922535.png)
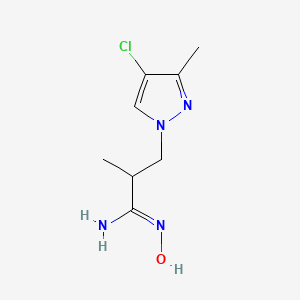
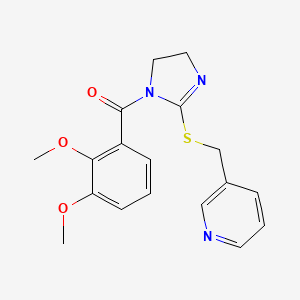
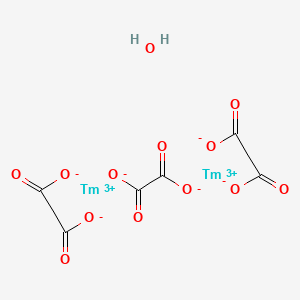
![4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone](/img/structure/B2922540.png)
